SIN-1 hydrochloride

概要

準備方法

SIN-1 (塩化物) は、モルシドミンと塩酸の反応によって合成されます。この化合物は通常、結晶固体として供給され、エタノール、ジメチルスルホキシド、ジメチルホルムアミドなどの有機溶媒に溶解できます。 SIN-1 (塩化物) のこれらの溶媒への溶解度は約 5 mg/ml です . 工業生産方法は、高純度と収率を確保するために、反応条件を慎重に制御することを含みます。

化学反応の分析

SIN-1 (塩化物) は、次のようないくつかの種類の化学反応を起こします。

酸化: SIN-1 (塩化物) は、一酸化窒素とスーパーオキシドの両方を生成し、さらに反応してペルオキシナイトライトを形成します.

還元: この化合物は特定の条件下で還元される可能性がありますが、還元反応に関する具体的な詳細はあまり報告されていません。

置換: SIN-1 (塩化物) は、特に求核剤の存在下で、置換反応に関与する可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から形成される主な生成物は、一酸化窒素、スーパーオキシド、ペルオキシナイトライトです .

科学研究への応用

SIN-1 (塩化物) は、さまざまな科学研究に幅広く応用されています。

化学: さまざまな化学反応や研究において、一酸化窒素とスーパーオキシドのドナーとして使用されます。

生物学: SIN-1 (塩化物) は、酸化ストレスと活性酸素種に関連する研究で使用されています。

医学: この化合物は、血管拡張作用と心血管疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Cardiovascular Research

SIN-1's ability to release NO makes it valuable in cardiovascular studies. It has been shown to:

- Reduce Myocardial Ischemia-Reperfusion Injury : Studies indicate that SIN-1 decreases myocardial necrosis and endothelial dysfunction during ischemia-reperfusion events, suggesting its potential for therapeutic use in heart conditions .

- Inhibit Platelet Aggregation : It demonstrates longer-lasting effects than traditional NO donors like nitroglycerin, making it useful for managing thrombotic disorders .

Neuroprotection Studies

Research has highlighted SIN-1's role in neuroprotection against oxidative stress:

- Neuroprotective Screening : In vitro assays have been developed using SIN-1 to screen for compounds that protect neuronal cells from peroxynitrite-induced damage, indicating its utility in neurodegenerative disease research .

Cellular Mechanisms

SIN-1 is utilized to explore cellular mechanisms related to oxidative stress:

- Cellular Calcium Dynamics : It is often combined with fluorescent calcium indicators to study intracellular calcium fluctuations during oxidative stress responses .

Myocardial Ischemia-Reperfusion Model

A study demonstrated that administration of SIN-1 significantly improved outcomes in a myocardial ischemia-reperfusion model by reducing necrosis and enhancing vasorelaxation responses compared to control groups .

| Parameter | Control Group | SIN-1 Treatment |

|---|---|---|

| Myocardial Necrosis (%) | 40 ± 5 | 15 ± 3 |

| Endothelial Dysfunction (%) | 30 ± 4 | 10 ± 2 |

Neuroprotection Against Oxidative Stress

In another study, primary neuronal cells treated with SIN-1 showed enhanced survival rates when exposed to oxidative stress induced by peroxynitrite. The compound was effective in rescuing cells from damage caused by oxidative agents, demonstrating its potential therapeutic applications in neurodegenerative diseases .

Summary of Findings

SIN-1 hydrochloride has established itself as a significant compound in scientific research due to its unique properties as an NO donor and its role in modulating various biological processes. Its applications span cardiovascular health, neuroprotection, and cellular response mechanisms.

作用機序

SIN-1 (塩化物) の作用機序には、一酸化窒素とスーパーオキシドの放出が含まれ、これらは結合してペルオキシナイトライトを形成できます。 この化合物は、血小板凝集の阻害や血管平滑筋の弛緩など、さまざまな分子標的や経路を調節することによりその効果を発揮します . この化合物は、その細胞内輸送を修飾することによって、高親和性コリントランスポーター活性にも影響を与えます .

類似化合物との比較

SIN-1 (塩化物) は、一酸化窒素とスーパーオキシドの両方を生成するという点で、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。

ニトロプルシド: 一酸化窒素を放出する血管拡張剤ですが、スーパーオキシドは生成しません。

ニトログリセリン: 主に一酸化窒素を放出する別の血管拡張剤です。

SIN-1 (塩化物) は、ペルオキシナイトライトを生成できることから際立っており、酸化ストレスや活性窒素種を含む研究において貴重なツールとなっています .

生物活性

SIN-1 hydrochloride, also known as morpholinosydnonimine hydrochloride, is a compound recognized for its biological activities, particularly its role as a nitric oxide (NO) donor. This article provides a comprehensive overview of SIN-1's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

SIN-1 functions primarily by generating nitric oxide and superoxide spontaneously under physiological conditions. The compound decomposes to release NO, which plays a crucial role in various biological processes, including vasodilation and modulation of cellular signaling pathways. The interaction between NO and superoxide leads to the formation of peroxynitrite (ONOO−), a potent oxidant that can mediate various cellular effects.

Key Mechanisms:

- Nitric Oxide Production : SIN-1 generates NO, which stimulates guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in cells. This pathway is significant for vasodilation and smooth muscle relaxation .

- Superoxide Generation : The compound also produces superoxide radicals, which can react with NO to form ONOO−. This reaction is critical in mediating oxidative stress responses within cells .

Biological Effects

SIN-1 has been studied extensively for its effects on various biological systems. Below are some notable findings:

Vasodilation

SIN-1 acts as a potent vasodilator both in vitro and in vivo. It induces relaxation of vascular smooth muscle through NO-mediated pathways, leading to increased blood flow and decreased blood pressure .

Neuroprotective Effects

Recent studies have highlighted SIN-1's potential neuroprotective roles. For instance, it has been shown to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity by inhibiting Aβ aggregation and promoting cell viability. In experiments with SH-SY5Y cells, co-incubation with SIN-1 significantly improved cell survival rates in the presence of Aβ .

Immunomodulatory Effects

Research indicates that SIN-1 may modulate immune responses. In experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, SIN-1 treatment reduced clinical symptoms and inflammatory cell infiltration. This effect was attributed primarily to the NO released from SIN-1 rather than other reactive species .

Case Studies

Several studies have documented the biological activity of SIN-1:

Research Findings

Numerous studies have explored the structure-activity relationship (SAR) of SIN-1 and its derivatives. These investigations provide insights into how modifications can enhance or alter its biological activity:

- Cyclic GMP Pathway Activation : Studies show that the elevation of cGMP levels is crucial for mediating the protective effects against oxidative stress induced by SIN-1 .

- Oxidative Stress Response : The balance between NO and superoxide production is critical; excessive superoxide can lead to increased formation of ONOO−, which may contribute to cytotoxicity if not regulated .

特性

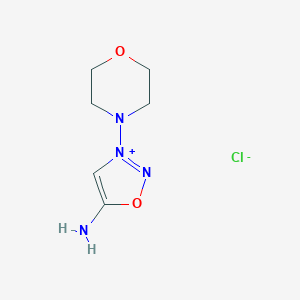

IUPAC Name |

3-morpholin-4-yloxadiazol-3-ium-5-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFWHHCXSSACAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1[N+]2=NOC(=C2)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33876-97-0 (Parent) | |

| Record name | Linsidomine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9049039 | |

| Record name | 3-Morpholinosydnonimine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16142-27-1 | |

| Record name | 3-Morpholinosydnonimine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16142-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linsidomine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinosydnonimine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-morpholin-4-yl-1,2,3-oxadiazolidin-3-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINSIDOMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0054U597M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SIN-1 hydrochloride induce cytotoxicity in cellular models, and what is its connection to peroxynitrite?

A1: this compound is a commonly used donor molecule for peroxynitrite, a powerful oxidant. [] While not naturally found in biological systems, SIN-1 readily decomposes in physiological solutions, releasing both nitric oxide (NO) and superoxide (O2−). [] These two molecules rapidly react to form peroxynitrite (ONOO−), the primary cytotoxic agent in this context. []

- Depletion of glutathione (GSH): Peroxynitrite oxidizes GSH, a crucial antioxidant within cells, disrupting redox balance. []

- Accumulation of p53: This tumor suppressor protein is involved in cell cycle arrest and apoptosis. Peroxynitrite-induced stress leads to p53 accumulation, ultimately contributing to cell death. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。